![molecular formula C14H16FNO2 B2524950 N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide CAS No. 2411297-51-1](/img/structure/B2524950.png)
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide, also known as Compound 32, is a synthetic compound that has gained attention in scientific research due to its potential application in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to have potent activity against certain cancer cell lines and to exhibit anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as COX-2. In addition, it has been shown to have effects on the immune system, including the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising drug candidate for further development. It also exhibits anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential application in the development of new chemical probes for biological targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide involves several steps, including the reaction of 2-fluorophenol with 3-bromobutan-2-one, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained by the reaction of the intermediate with sodium amide in liquid ammonia. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been studied for its potential application in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential application in the development of new chemical probes for biological targets.
Propriétés
IUPAC Name |
N-[3-(2-fluorophenoxy)butan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-4-7-14(17)16-10(2)11(3)18-13-9-6-5-8-12(13)15/h5-6,8-11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNZISDENQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C)OC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

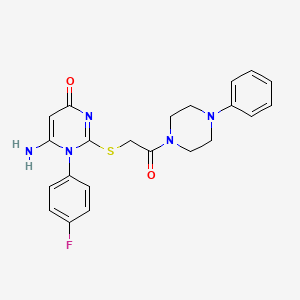
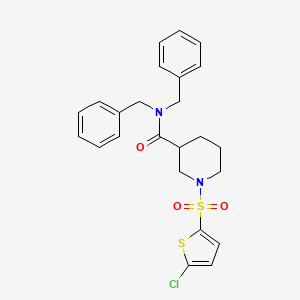
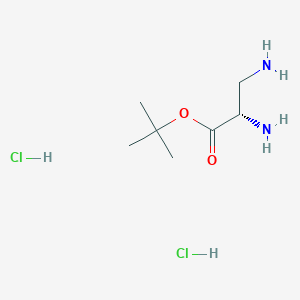
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
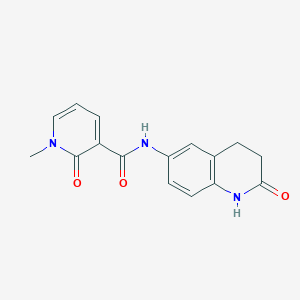
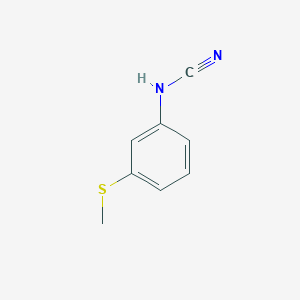
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
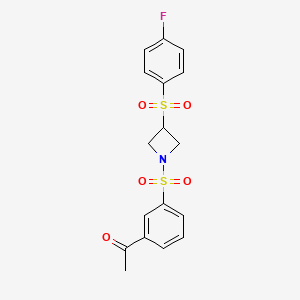
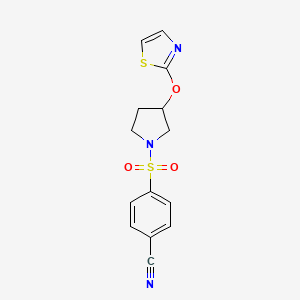
![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)
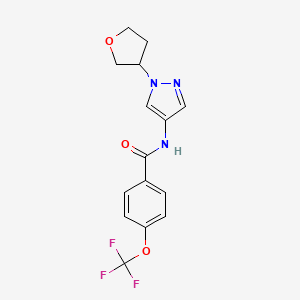
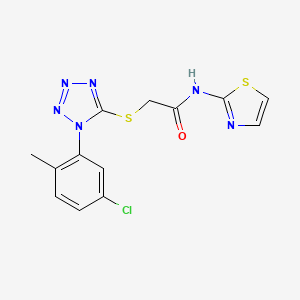
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)